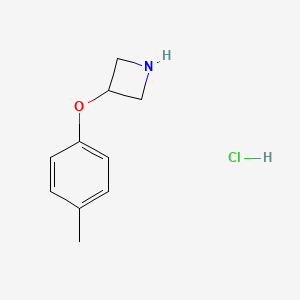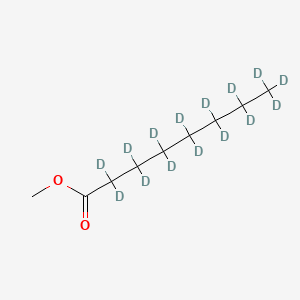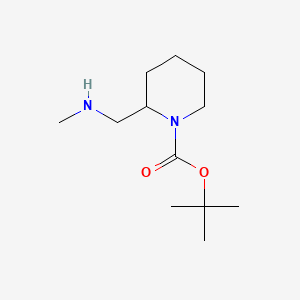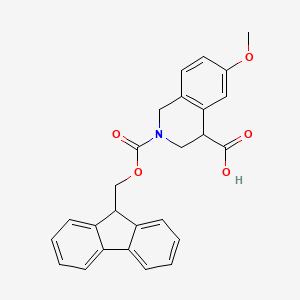
Acide 2-(((9H-fluorène-9-yl)méthoxy)carbonyl)-6-méthoxy-1,2,3,4-tétrahydroisoquinoléine-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and formula. It contains a fluorene moiety, an isoquinoline ring, and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. It’s likely that it participates in reactions typical of carboxylic acids and aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Based on its structure, it is likely to have properties typical of aromatic carboxylic acids .Applications De Recherche Scientifique
Capteurs chimiques et imagerie
VWR - (S)-2-((((9H-Fluoren-9-yl)méthoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid Sigma-Aldrich - N-[(9H-Fluoren-9-ylméthoxy)carbonyl]-2-méthoxy-L-phénylalanine MedChemExpress - (S)-2-((((9H-Fluoren-9-yl)méthoxy)carbonyl)amino)pentanoic acid Sigma-Aldrich - (S)-2-((((9H-Fluoren-9-yl)méthoxy)carbonyl)amino)-4-méthoxybutanoic acid
Mécanisme D'action
Target of Action
It is known that similar compounds, such as valine and glycine derivatives, have been used as ergogenic supplements . They are known to influence the secretion of anabolic hormones, which play a crucial role in muscle growth and repair .
Mode of Action
Based on its structural similarity to certain amino acid derivatives, it can be hypothesized that it may interact with its targets to influence the secretion of anabolic hormones .
Biochemical Pathways
Amino acid derivatives are known to influence various biochemical pathways related to muscle growth, repair, and performance .
Result of Action
Based on its structural similarity to certain amino acid derivatives, it can be hypothesized that it may contribute to muscle growth and repair by influencing the secretion of anabolic hormones .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s fluorenylmethoxycarbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis, allowing for the selective deprotection of amino acids without affecting the peptide chain. This selective interaction with enzymes ensures the precise assembly of peptides, making it an essential component in biochemical research .
Cellular Effects
The effects of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular signaling molecules can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid exerts its effects through binding interactions with biomolecules. The Fmoc group binds to amino acids, protecting them during peptide synthesis. This binding interaction prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain. The compound can also inhibit or activate enzymes involved in peptide synthesis, further influencing the assembly of peptides. Changes in gene expression may occur due to the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can change over time. The compound is stable at room temperature and has a long shelf-life, making it suitable for long-term studies. Its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, the compound may degrade, leading to changes in its effectiveness and interactions with biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can enhance peptide synthesis and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effects without causing toxicity. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical research .
Transport and Distribution
Within cells and tissues, 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research .
Subcellular Localization
The subcellular localization of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-31-17-11-10-16-13-27(14-23(25(28)29)22(16)12-17)26(30)32-15-24-20-8-4-2-6-18(20)19-7-3-5-9-21(19)24/h2-12,23-24H,13-15H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYPAGRDOKEPBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
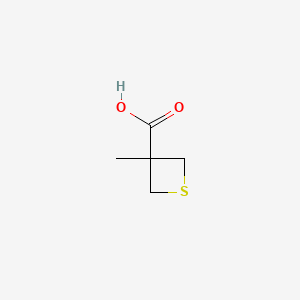
![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B567887.png)
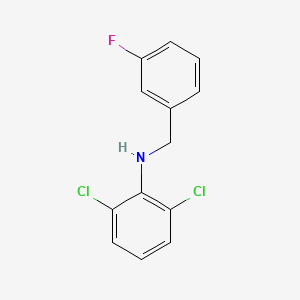
![6-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567892.png)


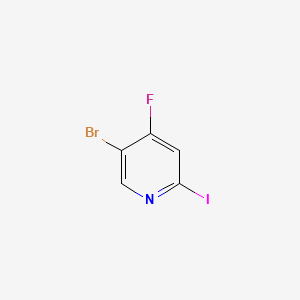
![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567897.png)
